Sorbitantrioleate
Overview
Description
Sorbitan trioleate is an oleic acid triester of sorbitol. It is a clear, odorless liquid that is derived from naturally renewable resources. This compound is primarily used as an emulsifier in various industrial applications. It is soluble in mineral and vegetable oils, mineral spirits, and toluene, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan trioleate is synthesized by reacting sorbitol with oleic acid in the presence of a neutral catalyst. The reaction involves heating the mixture to a constant temperature and maintaining it until the acid value is reduced to a desired level. The product is then cooled and discharged .
Industrial Production Methods: In industrial settings, sorbitan trioleate is produced by mixing sorbitol, oleic acid, an esterification catalyst, and an etherification catalyst. The mixture is stirred at room temperature, then heated to a specific temperature and maintained until the acid value is reduced. This method is advantageous due to its ease of control, low equipment requirements, and stable product quality .
Chemical Reactions Analysis
Types of Reactions: Sorbitan trioleate undergoes various chemical reactions, including saponification, where it is broken down into fatty acids and polyols. It is stable under weak acidic or basic conditions but gradually saponifies under strong acidic or basic conditions .
Common Reagents and Conditions:
Saponification: Typically involves the use of a strong base such as sodium hydroxide.
Esterification: Involves the use of catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Saponification: Produces fatty acids and polyols.
Esterification: Produces esters of sorbitol and oleic acid.
Scientific Research Applications
Sorbitan trioleate has a wide range of applications in scientific research:
Mechanism of Action
Sorbitan trioleate functions primarily as a surfactant. Its mechanism of action involves reducing the surface tension between two substances, such as oil and water. This is achieved through its amphiphilic nature, where the hydrophilic head interacts with water and the hydrophobic tail interacts with oils. This property makes it effective in forming stable emulsions .
Comparison with Similar Compounds
- Sorbitan Monostearate
- Sorbitan Tristearate
- Sorbitan Monolaurate
- Polysorbates (e.g., Polysorbate 80)
Comparison: Sorbitan trioleate is unique due to its specific triester structure, which provides distinct emulsifying properties compared to other sorbitan esters. For instance, sorbitan monostearate and sorbitan tristearate are used for different emulsification purposes and have different solubility profiles. Polysorbates, which are ethoxylated derivatives of sorbitan esters, have different surfactant properties and are used in a broader range of applications .
Properties
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIXEULIHSQFFO-PDKVEDEMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H108O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.